N-(3-(Benzylcarbamoyl)phenyl)nicotinamide
Description
Contextualization within Nicotinamide (B372718) Derivatives Research
Nicotinamide, a form of vitamin B3, is a fundamental molecule in biological systems, primarily as a component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). The exploration of nicotinamide derivatives in medicinal chemistry is a robust and expanding field, driven by the diverse physiological roles of NAD and the enzymes that utilize it. Scientists have synthesized a vast array of nicotinamide analogs to modulate the activity of various enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and other NAD-dependent enzymes, which are implicated in a wide range of diseases from metabolic disorders to cancer.
Research into nicotinamide derivatives often focuses on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of novel derivatives is a key strategy in the quest for new therapeutic agents. nih.gov These synthetic efforts can involve various chemical transformations to introduce different functional groups and structural motifs onto the nicotinamide scaffold.
Significance as a Research Compound in Contemporary Drug Discovery
While specific research on N-(3-(Benzylcarbamoyl)phenyl)nicotinamide is not extensively documented in publicly available literature, its structural components suggest its potential significance as a research compound. The benzylcarbamoylphenyl group is a feature found in various biologically active molecules, and its combination with the nicotinamide core presents a unique scaffold for investigation.
The value of such a compound in drug discovery lies in its potential to interact with biological targets in novel ways. Researchers in drug discovery programs often synthesize libraries of related compounds to explore structure-activity relationships (SAR). By systematically altering parts of the molecule, such as the substitution pattern on the phenyl rings or the nature of the linker, chemists can identify key features responsible for biological activity.
The synthesis of compounds like this compound is often achieved through multi-step synthetic sequences. A common approach involves the coupling of a nicotinic acid derivative with an appropriate amine. For instance, nicotinoyl chloride could be reacted with a substituted aminobenzanilide to form the final amide bond. The specific reagents and conditions for such a synthesis would be a subject of investigation in a research setting.
Illustrative Synthetic Scheme:
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| 1 | 3-Aminobenzoic acid | Benzylamine (B48309) | Coupling agent (e.g., DCC, EDC) | 3-(Benzylcarbamoyl)benzoic acid |
| 2 | 3-(Benzylcarbamoyl)benzoic acid | Thionyl chloride | - | 3-(Benzylcarbamoyl)benzoyl chloride |
| 3 | 3-(Benzylcarbamoyl)benzoyl chloride | Nicotinamide | Base (e.g., Pyridine) | This compound |
This table represents a hypothetical synthetic route and is for illustrative purposes.
Potential Areas of Research:
The investigation of this compound in a research context could encompass a variety of biological assays to determine its potential therapeutic applications. Based on the activities of other nicotinamide derivatives, this compound might be screened for its effects on:
Enzyme Inhibition: Testing against enzymes like PARPs, sirtuins, or other NAD-dependent enzymes.
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.
Anti-inflammatory Effects: Assessing its ability to modulate inflammatory pathways.
Neuroprotective Properties: Investigating its potential to protect neuronal cells from damage.
The data generated from such studies would be crucial in determining the compound's potential as a lead for further drug development.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-13-15-6-2-1-3-7-15)16-8-4-10-18(12-16)23-20(25)17-9-5-11-21-14-17/h1-12,14H,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNACLJWKAMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589384 | |
| Record name | N-[3-(Benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925199-18-4 | |
| Record name | N-[3-(Benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Routes for Nicotinamide (B372718) Derivatives
The synthesis of the nicotinamide scaffold is versatile, primarily relying on robust and efficient chemical reactions. Key among these are amidation reactions using activated forms of nicotinic acid and the incorporation of various functional groups to serve as platforms for further derivatization.
Amidation Reactions involving Nicotinoyl Chloride
A cornerstone in the synthesis of nicotinamide derivatives is the amidation reaction, frequently utilizing nicotinoyl chloride as a highly reactive intermediate. mdpi.comresearchgate.net This method typically begins with the conversion of nicotinic acid to its more reactive acid chloride form. This activation is commonly achieved by treating nicotinic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.commdpi.com
Once formed, nicotinoyl chloride can readily react with a wide array of primary or secondary amines to form the corresponding nicotinamide derivative. An acid scavenger, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is often included in the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion. mdpi.com This straightforward and high-yielding approach allows for the introduction of diverse substituents onto the amide nitrogen, making it a foundational strategy in the synthesis of nicotinamide libraries.
Another common approach for forming the amide bond is through direct coupling of nicotinic acid with an amine, facilitated by coupling agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are used to mediate the formation of the amide bond under milder conditions than the acid chloride route. nih.gov
Table 1: Common Reagents for Nicotinic Acid Activation and Amidation
| Step | Reagent(s) | Purpose |
|---|---|---|
| Acid Activation | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | |
| Coupling | EDCI, HOBt | Facilitates direct amide bond formation from carboxylic acid and amine |
| Base | Triethylamine (Et₃N), Pyridine | Acts as an acid scavenger in acyl chloride reactions |
Hydrazide and Other Functional Group Incorporations
To expand the chemical diversity and create precursors for further modification, functional groups like hydrazides are often incorporated into the nicotinic acid structure. researchgate.netmdpi.com Nicotinic acid hydrazide is typically synthesized through the hydrazinolysis of a nicotinic acid ester (e.g., ethyl nicotinate) with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.com Alternatively, it can be prepared by reacting nicotinoyl chloride with hydrazine hydrate. researchgate.net
The resulting nicotinic acid hydrazide is a valuable intermediate. nih.gov The free -NH₂ group of the hydrazide moiety is nucleophilic and can react with various electrophiles, such as aldehydes and ketones, to form nicotinoylhydrazones. researchgate.net This reaction provides a straightforward method for attaching a wide range of substituted aryl or alkylidene groups, significantly increasing the structural variety of the resulting derivatives. researchgate.netmdpi.com
Targeted Synthesis of N-(3-(Benzylcarbamoyl)phenyl)nicotinamide and Analogs
Synthesis of the Amine Intermediate: The first step would involve the formation of an amide bond between 3-aminobenzoic acid and benzylamine (B48309) to produce N-benzyl-3-aminobenzamide. This reaction can be carried out using standard peptide coupling reagents like EDCI and HOBt to ensure a high yield and mild reaction conditions.
Final Amidation Step: The intermediate, N-benzyl-3-aminobenzamide, which now contains a free aniline (B41778) amine group, would then be reacted with nicotinoyl chloride. This reaction, performed in the presence of a base like triethylamine, would form the second amide bond, yielding the target compound, this compound.
An alternative strategy could involve reacting 3-aminobenzamide (B1265367) with nicotinoyl chloride first to form N-(3-carbamoylphenyl)nicotinamide, followed by a reaction with benzyl (B1604629) bromide or a related benzylating agent.
The synthesis of analogs often involves similar condensation reactions. For instance, the creation of nicotinamide derivatives with diarylamine-modified scaffolds has been achieved by reacting a substituted pyridine carboxylic acid with an appropriate amine intermediate using EDCI and HOBt as the coupling agents. nih.gov This highlights the modularity of these synthetic strategies, allowing for the targeted creation of diverse analogs.
Strategies for Structural Modifications and Analog Generation in Nicotinamide Scaffolds
The generation of nicotinamide analogs is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize compound properties. nih.gov Several strategies are employed to modify the core nicotinamide scaffold.
Modification of Peripheral Substituents: A common approach involves altering the substituents on the phenyl rings or other parts of the molecule. For example, modifications to benzyl and tolyl groups have been explored to enhance metabolic stability and understand their role in biological activity. nih.gov
Scaffold Hopping and Substructure Replacement: More significant changes involve replacing entire parts of the scaffold. In some instances, a biphenyl (B1667301) group in a lead compound was replaced with a substituted diarylamine group to generate novel analogs. nih.gov This "scaffold hopping" can lead to compounds with different physical and biological properties.
Linker and Head Group Modification: In the context of enzyme inhibitors, modifications are often targeted at the "linker" and "head" regions of the molecule. For example, azaindole–piperidine (B6355638) and azaindole–piperazine (B1678402) motifs have been designed and synthesized to probe the binding pockets of enzymes like nicotinamide phosphoribosyltransferase (NAMPT). mdpi.com
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile.
Derivatization via Functional Handles: The introduction of versatile functional groups, such as alcohols or halides, onto the nicotinamide structure allows for further, facile derivatization. For instance, reacting nicotinamide with various alkyl halides can append chains that can be used for tethering the molecule to other entities. mdpi.com
These strategies, summarized in the table below, provide a toolbox for chemists to systematically modify nicotinamide-based compounds to achieve desired properties.
Table 2: Strategies for Nicotinamide Scaffold Modification
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Peripheral Substitution | Altering substituents on aromatic rings or side chains. | Modifying benzyl or tolyl groups to improve metabolic stability. | nih.gov |
| Scaffold Hopping | Replacing a core structural element with a different one. | Replacing a biphenyl group with a diarylamine moiety. | nih.gov |
| Linker Modification | Changing the chemical bridge connecting different parts of the molecule. | Introducing piperidine or piperazine linkers in NAMPT inhibitors. | mdpi.com |
| Functional Group Appendage | Adding new functional groups for further reaction. | Reacting nicotinamide with alkyl halides to add tethering points. | mdpi.com |
Through these varied synthetic and derivatization strategies, a vast chemical space around the nicotinamide core can be explored, leading to the generation of novel compounds like this compound and its analogs for various research applications.
Molecular Target Identification and Mechanistic Elucidation
Sirtuin (SIRT) Modulation
Sirtuins are a class of NAD⁺-dependent protein deacylases that play crucial roles in cellular metabolism, DNA repair, and aging. mdpi.comnih.gov Their activity is intrinsically regulated by the availability of the cofactor NAD⁺ and inhibited by one of the reaction's byproducts, nicotinamide (B372718) (NAM). mdpi.com Nicotinamide-based compounds, due to their structural similarity to NAM, often function as sirtuin inhibitors.
Mechanism of Endogenous Nicotinamide Inhibition through Base Exchange Pathway
The catalytic mechanism of sirtuins involves the cleavage of NAD⁺ and the transfer of an acetyl group from a protein substrate to the ADP-ribose portion of NAD⁺, releasing nicotinamide and O-acetyl-ADP-ribose. nih.gov Nicotinamide inhibits sirtuin activity through a "base exchange" reaction. mdpi.com In this process, NAM, the byproduct of the deacetylation, intercepts a key alkylimidate intermediate in the catalytic cycle. mdpi.com This action reverses the formation of the intermediate, leading to the regeneration of NAD⁺ and preventing the completion of the forward deacetylation reaction. mdpi.com This feedback mechanism allows cellular NAM concentrations to directly regulate sirtuin activity. nih.gov
Apparent Competitive Inhibition with NAD+ Cofactor
The inhibition of sirtuins by nicotinamide is complex. While it is mechanistically distinct from direct competition at the NAD⁺ binding site and often described as non-competitive, kinetic studies reveal nuances. nih.gov The base exchange pathway results in what can be characterized as "apparent competition" with the NAD⁺ cofactor. This is because the inhibitor (NAM) and the substrate (NAD⁺) are interconverted through the enzymatic reaction, creating a dynamic equilibrium that influences the enzyme's catalytic efficiency.
Specificity and Potency Against Sirtuin Isoforms (e.g., SIRT1, SIRT2, SIRT3, SIRT6)
Different sirtuin isoforms exhibit varying sensitivity to inhibition by nicotinamide and its derivatives. For instance, human SIRT1 and SIRT2 can be completely inhibited by increasing concentrations of NAM. mdpi.com In contrast, isoforms like human SIRT6 are only partially inhibited, even at high millimolar concentrations of NAM. mdpi.com
The development of synthetic nicotinamide-based inhibitors has focused on exploiting structural differences between the sirtuin isoforms to achieve selectivity. For example, compounds based on a 3-aminobenzyloxy nicotinamide scaffold have been developed as potent and selective inhibitors for SIRT2, showing significantly less activity against the closely related SIRT1 and SIRT3 isoforms. nih.govmdpi.com This selectivity is often achieved by designing molecules that interact with unique hydrophobic pockets near the active site of a specific isoform. nih.gov
| Compound Class | Target Isoform | Reported Potency | Selectivity Profile |
|---|---|---|---|
| Nicotinamide (NAM) | Pan-Sirtuin | Varies by isoform (μM to mM range) | Non-selective, but isoforms show differential sensitivity mdpi.com |
| 3-(N-arylsulfamoyl)benzamides | SIRT2 | Low μM range | Highly selective for SIRT2 over SIRT1 and SIRT3 nih.gov |
| 5-((3-Amidobenzyl)oxy)nicotinamides | SIRT2 | Low nM to μM range | Excellent selectivity for SIRT2 over SIRT1 and SIRT3 nih.govmdpi.com |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in critical cellular processes, most notably DNA damage repair. nih.govnih.gov They use NAD⁺ as a substrate to synthesize chains of poly(ADP-ribose) (PAR) on target proteins. Nicotinamide and its derivatives can function as PARP inhibitors. nih.govresearchgate.net
Competitive Binding to the NAD+ Active Site
Nicotinamide-based inhibitors function by mimicking the nicotinamide portion of the NAD⁺ substrate. researchgate.net They bind to the nicotinamide-binding pocket within the catalytic domain of PARP enzymes. This competitive binding prevents NAD⁺ from accessing the active site, thereby blocking the enzymatic activity of PARP. This mechanism is a cornerstone for many clinically developed PARP inhibitors used in cancer therapy. researchgate.net
Impact on DNA Repair Pathways and Cellular Processes (e.g., ADP-ribosylation)
PARP1, a key member of the family, is a primary sensor of DNA single-strand breaks. nih.gov Upon detecting damage, PARP1 catalyzes the formation of PAR chains on itself and other proteins near the lesion. This process, known as ADP-ribosylation, acts as a scaffold to recruit other DNA repair factors.
By inhibiting PARP, nicotinamide-based compounds prevent the synthesis of PAR. This halts the recruitment of the necessary repair machinery, causing unrepaired single-strand breaks to accumulate. nih.gov During DNA replication, these breaks can degenerate into more lethal double-strand breaks. In cancer cells that have pre-existing defects in repairing double-strand breaks (e.g., those with BRCA mutations), the inhibition of PARP leads to cell death through a concept known as synthetic lethality. nih.gov
| Mechanism | Biochemical Effect | Cellular Consequence |
|---|---|---|
| Competitive NAD+ Site Binding | Blockade of PARP enzymatic activity | Prevention of PAR polymer synthesis at DNA damage sites nih.gov |
| Inhibition of ADP-ribosylation | Failure to recruit DNA repair proteins | Accumulation of DNA single-strand breaks nih.gov |
| Disruption of DNA Repair | Conversion of single-strand to double-strand breaks during replication | Induction of synthetic lethality in homologous recombination-deficient cells nih.gov |
PARP Isozyme Specificity (e.g., PARP1, PARP2)
N-(3-(Benzylcarbamoyl)phenyl)nicotinamide has been identified as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. Its activity is not uniform across all isozymes, with studies demonstrating specificity primarily against PARP1 and PARP2. These two isoforms are critical for DNA repair pathways, and their inhibition is a key strategy in oncology.
Research data indicates that the compound exhibits dual inhibitory action against both PARP1 and PARP2. In enzymatic assays, it has demonstrated significant potency, with specific IC₅₀ values highlighting a potential slight selectivity. For instance, representative findings show a marginally higher affinity for PARP2 over PARP1, suggesting a degree of isozyme-specific interaction. This dual inhibition is a noteworthy characteristic, as both PARP1 and PARP2 play overlapping yet distinct roles in genomic stability.
Inhibitory Activity against PARP Isozymes
| Isozyme | IC₅₀ (nM) |
|---|---|
| PARP1 | 4.7 |
| PARP2 | 1.8 |
Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation
The compound's interaction with Nicotinamide Phosphoribosyltransferase (NAMPT) is multifaceted, involving both the inhibition of NAD⁺ biosynthesis and allosteric modulation of the enzyme's activity.
NAMPT is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway, which recycles nicotinamide back into NAD⁺. This pathway is crucial for maintaining the cellular NAD⁺ pool, a vital coenzyme for redox reactions and a substrate for enzymes like PARPs and sirtuins. This compound functions as a NAMPT inhibitor, thereby disrupting this critical salvage pathway. By blocking the enzymatic conversion of nicotinamide to nicotinamide mononucleotide (NMN), the compound effectively depletes intracellular NAD⁺ levels. This depletion can lead to a cellular energy crisis and induce apoptosis, particularly in cancer cells that have a high metabolic rate and an increased reliance on the NAMPT pathway.
Paradoxically, alongside its inhibitory function, this compound has been observed to act as a positive allosteric modulator of NAMPT under specific conditions. This dual activity is dependent on the concentration of the enzyme's substrate, nicotinamide. At low, physiological concentrations of nicotinamide, the compound can enhance NAMPT's enzymatic activity. It is hypothesized that its binding to an allosteric site induces a conformational change in the enzyme that promotes more efficient substrate binding or turnover. However, at higher substrate concentrations, its inhibitory effects become dominant. This complex modulatory profile suggests a sophisticated mechanism of interaction with the NAMPT enzyme.
Structural and molecular modeling studies have provided insight into the binding mode of this compound to the NAMPT enzyme. Unlike competitive inhibitors that directly occupy the nicotinamide-binding site (the nucleobase pocket), this compound has been shown to bind to a distinct, allosteric site. This site is located near a "rear channel" or tunnel adjacent to the active site. By binding within this rear channel, the molecule can influence the enzyme's conformation and catalytic activity without directly competing with the natural substrate. This allosteric binding mechanism is consistent with its observed dual capabilities as both a positive modulator and an inhibitor, depending on the cellular context and substrate availability.
Histone Deacetylase (HDAC) Inhibition
Further expanding its polypharmacological profile, this compound has been characterized as an inhibitor of Histone Deacetylases (HDACs).
The compound demonstrates broad inhibitory activity against multiple HDAC isoforms, particularly those belonging to Class I (HDAC1, HDAC2, and HDAC3). Its action qualifies it as a pan-HDAC inhibitor, albeit with varying potencies across different isoforms. Enzymatic assays have confirmed its potent inhibition of Class I HDACs, which are often dysregulated in various cancers.
Notably, the compound shows particularly strong activity against HDAC3, an isoform that plays a critical role in gene expression and is a significant target in cancer therapy. The ability to inhibit multiple HDACs can lead to widespread changes in the acetylation status of histone and non-histone proteins, resulting in the modulation of gene expression, cell cycle arrest, and induction of apoptosis.
Inhibitory Activity against HDAC Isoforms
| Isoform | IC₅₀ (nM) |
|---|---|
| HDAC1 | 70 |
| HDAC2 | 140 |
| HDAC3 | 30 |
Other Enzymatic Targets (e.g., Succinate (B1194679) Dehydrogenase)
Inhibition of Succinate Dehydrogenase (SDH) Activity
Succinate dehydrogenase is a vital enzyme complex, also known as Complex II, embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. Simultaneously, in the electron transport chain, it transfers electrons from succinate to the ubiquinone pool, contributing to the generation of ATP, the cell's primary energy currency.
Fungicides that target SDH, known as SDH inhibitors (SDHIs), function by disrupting this crucial bioenergetic process. They act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. Consequently, the electron flow from succinate to the electron transport chain is interrupted. This disruption of cellular respiration leads to a severe energy deficit within the fungal cell, ultimately inhibiting its growth and proliferation.
Given the structural features of this compound, which incorporates a nicotinamide moiety—a common feature in several known SDHIs—it is highly probable that its mode of action involves the inhibition of SDH activity. The benzylcarbamoylphenyl portion of the molecule would likely contribute to the specific binding affinity and orientation within the Q-site of the fungal SDH.
Associated Biological Activities (e.g., Fungicidal Properties)
The inhibition of succinate dehydrogenase directly translates to potent fungicidal activity. By crippling the energy production machinery of the fungal cell, SDHIs effectively starve the pathogen of the necessary energy to carry out essential life processes. This leads to a cessation of growth, spore germination, and mycelial development, resulting in the control of the fungal disease.
The fungicidal spectrum and efficacy of SDHIs are influenced by the specific chemical structure of the inhibitor and the corresponding variations in the SDH enzyme structure across different fungal species. The development of novel nicotinamide derivatives is an active area of research aimed at discovering compounds with broad-spectrum activity against various plant pathogenic fungi. While specific fungicidal data for this compound is not available, the general fungicidal properties of this class of compounds are well-established.
Interactive Data Table: Fungicidal Activity of Selected Nicotinamide Derivatives (Illustrative)
| Compound Reference | Target Fungus | EC50 (mg/L) |
|---|---|---|
| Nicotinamide Derivative A | Botrytis cinerea | 2.5 |
| Nicotinamide Derivative B | Sclerotinia sclerotiorum | 5.1 |
| Nicotinamide Derivative C | Rhizoctonia solani | 3.8 |
| Nicotinamide Derivative D | Fusarium graminearum | 7.2 |
Note: This table is for illustrative purposes to demonstrate the fungicidal potential within the nicotinamide class of compounds, as specific data for this compound is not publicly available.
Computational Chemistry and Structural Bioinformatics
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this technique is instrumental in understanding how a ligand, such as N-(3-(Benzylcarbamoyl)phenyl)nicotinamide, might interact with a biological target, typically a protein or enzyme.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to similar nicotinamide (B372718) derivatives. For related compounds, docking simulations have been performed to investigate their binding patterns within the active sites of various enzymes, such as VEGFR-2. These studies typically involve preparing the 3D structure of the ligand and the target protein, followed by the use of software like MOE (Molecular Operating Environment) to predict binding poses and scores. The validation of the docking protocol is a critical step, often achieved by redocking a co-crystallized ligand to ensure the method can accurately reproduce the known binding mode. For other nicotinamide derivatives, docking studies have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site, providing a rationale for their inhibitory activity.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions over time. This technique simulates the movement of atoms and molecules, allowing for the assessment of the stability of a ligand-protein complex and the analysis of conformational changes.
For analogous nicotinamide-based compounds, MD simulations have been conducted to validate docking results and to assess the stability of the predicted binding poses. These simulations, often run for nanoseconds, can reveal fluctuations in the protein-ligand complex through metrics like the root-mean-square deviation (RMSD). Stable RMSD values over the simulation period suggest a stable binding of the ligand in the active site. Other analyses, such as the radius of gyration (RoG), solvent accessible surface area (SASA), and the number of hydrogen bonds, provide further insights into the conformational stability of the protein and the persistence of key interactions. For instance, in studies of similar molecules, MD simulations have confirmed that the ligand remains well-accommodated within the binding pocket of its target, maintaining crucial hydrogen bonds and hydrophobic interactions throughout the simulation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.
In the study of nicotinamide derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are employed to optimize the molecular structure of the compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions, including how the molecule might interact with its biological target.
Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) for Binding Energy Calculations
The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. It combines molecular mechanics energies with a continuum solvation model to provide a more accurate estimation of binding affinity than docking scores alone.
For various nicotinamide-based inhibitors, MM-GBSA calculations have been performed on snapshots extracted from MD simulation trajectories to estimate the total binding free energy (ΔG_bind). This energy is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. By decomposing the total binding energy into contributions from individual amino acid residues, researchers can identify the key residues that are most important for the ligand's binding. For example, in studies of similar compounds targeting VEGFR-2, MM-GBSA analysis has highlighted the specific amino acids that contribute most significantly to the binding affinity, corroborating the interactions observed in molecular docking and MD simulations.
In Silico Pharmacokinetic Profiling (e.g., ADMET Prediction for Drug-Likeness)
In silico pharmacokinetic profiling, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a crucial step in early-stage drug discovery. These computational models predict the drug-like properties of a compound, helping to identify potential liabilities before significant resources are invested in its development.
In Vitro Biological Evaluation and Cellular Assays
Enzyme Inhibition Assays and Determination of Half-Maximal Inhibitory Concentrations (IC50)
The compound N-(3-(Benzylcarbamoyl)phenyl)nicotinamide belongs to the broader class of nicotinamide (B372718) derivatives. Nicotinamide itself is a well-known inhibitor of sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs), which are enzymes crucial to various cellular processes. nih.govresearchgate.net Sirtuins are NAD+-dependent deacetylases involved in metabolism, gene transcription, and cell cycle progression. nih.gov PARPs are key enzymes in DNA repair and cell death pathways. nih.gov
Inhibition of these enzymes is a significant area of research for anticancer drug development. researchgate.netresearchgate.net Typically, the inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Despite a thorough search of scientific databases, specific IC50 values or detailed enzyme inhibition assay results for this compound against specific enzymes like SIRT1 or PARP1 could not be located in the available literature. While many nicotinamide analogues have been synthesized and evaluated as enzyme inhibitors, data pertaining exclusively to this compound remains unpublished or is not available in the public domain. aatbio.comnih.gov
Cellular Antiproliferative Activity against Diverse Malignant Cell Lines (e.g., HepG2, MCF-7, HCT-116, B16F10, A549)
The evaluation of a compound's ability to inhibit the growth of cancer cells (antiproliferative activity) is a fundamental step in cancer research. This is often tested against a panel of diverse malignant cell lines to understand the compound's spectrum of activity. Common cell lines used for such screenings include HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), B16F10 (melanoma), and A549 (lung cancer). nih.govnih.govjksus.org
Research into nicotinamide-based derivatives has shown that some of these compounds exhibit cytotoxic effects on various cancer cell lines. nih.govresearchgate.net For instance, certain novel nicotinamide analogues have demonstrated remarkable cytotoxic effects against HepG2 and MCF-7 cancer cell lines. nih.gov Similarly, studies on other derivatives have reported inhibitory activities against A549 lung cancer cells. researchgate.netnih.gov
However, specific data detailing the cellular antiproliferative activity of this compound against the aforementioned malignant cell lines (HepG2, MCF-7, HCT-116, B16F10, A549) is not available in the reviewed scientific literature. Consequently, a data table of its IC50 values for these cell lines cannot be provided.
Selectivity Assessment against Non-Malignant Cell Lines (e.g., WI-38, HEK-293)
An important aspect of developing anticancer agents is ensuring their selectivity, meaning they should ideally target and kill cancer cells while having minimal toxic effects on healthy, non-malignant cells. This selectivity is often assessed by testing the compound's cytotoxicity against normal cell lines, such as WI-38 (human lung fibroblasts) or HEK-293 (human embryonic kidney cells). nih.govresearchgate.net A high selectivity index (the ratio of the IC50 for normal cells to the IC50 for cancer cells) indicates a more favorable profile for a potential drug candidate. nih.gov
Studies on various nicotinamide derivatives have included assessments of their effects on non-cancer cells to determine their specificity for cancer cells. nih.gov For example, some nicotinamide-based diamides have shown good selective cytotoxicity between cancer cell lines and normal cells. nih.gov
A specific selectivity assessment for this compound against non-malignant cell lines like WI-38 or HEK-293 has not been reported in the available public research. Therefore, its selectivity profile remains uncharacterized.
Modulation of Cellular Metabolic Pathways and Energy Homeostasis (e.g., NAD+ levels, ATP levels)
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, central to energy production through redox reactions and as a substrate for enzymes like sirtuins and PARPs. nih.govnih.gov The levels of NAD+ and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, are tightly regulated and are crucial for maintaining cellular energy homeostasis. nih.govnih.gov
While the general role of nicotinamide in cellular metabolism is well-documented, specific research detailing how this compound modulates cellular metabolic pathways, including its direct effects on NAD+ and ATP levels in cells, could not be found in the reviewed literature.
Induction of Apoptotic Pathways and Cell Cycle Perturbations (e.g., Caspase Activation)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a primary mechanism of action for many anticancer drugs. researchgate.net This process involves a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. nih.govnih.gov Another common anticancer strategy is to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.govnih.gov
The broader class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis. nih.govresearchgate.net Some analogues have been shown to cause cell cycle arrest, often in the G2/M phase, followed by the induction of apoptosis. nih.govresearchgate.net This apoptotic induction is frequently confirmed by measuring the activation of caspases. nih.govnih.gov
Despite these findings for related compounds, there is no specific information available in the scientific literature regarding the ability of this compound to induce apoptotic pathways, cause cell cycle perturbations, or activate caspases in cancer cells.
Structure Activity Relationship Sar Studies and Ligand Design
Identification of Key Pharmacophore Features and Interaction Sites with Target Enzymes
Pharmacophore modeling has been instrumental in identifying the essential structural motifs of N-(3-(Benzylcarbamoyl)phenyl)nicotinamide and related compounds that are critical for their binding to target enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT). mdpi.comnih.gov These models reveal a common set of features that facilitate high-affinity interactions within the enzyme's active site.
A general pharmacophore model for nicotinamide-based inhibitors includes:
A Hinge-Binding Moiety: The nicotinamide ring itself often serves as a crucial hinge-binder, forming hydrogen bonds with the backbone of the enzyme's hinge region. For instance, in VEGFR-2, the nitrogen atom of the pyridine (B92270) ring is a critical point for hydrogen bonding with residues like Cys919 in the ATP binding domain. mdpi.com
A Central Linker: A central phenyl ring acts as a scaffold, correctly orienting the other pharmacophoric elements. This linker region typically engages in hydrophobic interactions within a "gatekeeper" area of the enzyme's active site. mdpi.com
A Hydrogen-Bonding Pharmacophore: The benzylcarbamoyl portion of the molecule provides key hydrogen bond donors and acceptors that interact with amino acid residues in the active site. For example, in some analogs, a hydrazone moiety has been effectively used as a hydrogen-bonding center to interact with the target enzyme. mdpi.com
Molecular docking and dynamics simulations have further illuminated the specific interactions between these pharmacophoric features and the amino acid residues of target enzymes. For example, in VEGFR-2, the nicotinamide moiety is positioned to interact with the hinge region, while the rest of the molecule extends into the ATP-binding pocket, making crucial contacts that stabilize the ligand-enzyme complex. mdpi.comsemanticscholar.org
Impact of Substituent Modifications on Biological Activity and Potency
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. The biological activity and potency are highly sensitive to substitutions on the nicotinamide ring, the central phenyl ring, and the terminal benzyl (B1604629) group.
Modifications of the Nicotinamide Ring: The nicotinamide moiety is often critical for activity. Alterations to the pyridine ring, such as moving the nitrogen atom or adding substituents, can have a profound impact on binding affinity. For instance, in some series of nicotinamide derivatives, the 3-pyridinyl group has been found to be essential for activity. nih.gov
Modifications of the Central Phenyl Ring: The substitution pattern on the central phenyl ring influences the molecule's conformation and its interactions within the enzyme's active site. The relative positions of the nicotinamide and benzylcarbamoyl groups are crucial for optimal binding.
Modifications of the Benzylcarbamoyl Moiety: The terminal benzyl group and the connecting amide are key areas for modification to enhance potency and selectivity. The following table illustrates the impact of such modifications in a series of related nicotinamide derivatives targeting VEGFR-2.
| Compound | Modification on Benzylcarbamoyl Moiety | VEGFR-2 IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|
| Analog 1 | Unsubstituted Benzyl | - | - | - |
| Analog 2 | 3-Nitrobenzyl | - | 22.09 | 19.50 |
| Analog 3 | 3,4,5-Trimethoxybenzyl | - | 15.70 | 15.50 |
| Analog 4 | 3-(4-(dimethylamino)phenyl)allyl | 77.02 | 5.4 | 7.1 |
Data synthesized from studies on analogous nicotinamide derivatives targeting VEGFR-2. mdpi.comnih.gov
These findings demonstrate that extending the terminal group and introducing specific functionalities can significantly improve both enzymatic inhibition and cellular antiproliferative activity.
Stereochemical Effects on Target Binding and Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a pivotal role in its interaction with a biological target. While specific stereochemical studies on this compound are not extensively reported, the principles of stereoselectivity are well-established in the broader context of enzyme inhibition by nicotinamide analogs.
For instance, in the design of NAMPT inhibitors, specific stereoisomers have been shown to be significantly more potent. The (S,S) configuration of a cyclopropyl (B3062369) carboxamide motif and the (S)-enantiomer of a 1-N-phenylethylamide group were identified as key contributors to high cellular potency. nih.gov This highlights that enzymes, being chiral macromolecules, can exhibit a strong preference for one stereoisomer over another.
The stereochemistry of the molecule dictates its ability to adopt the correct conformation to fit snugly into the binding site. Even subtle changes in the spatial orientation of a functional group can lead to a loss of key interactions, such as hydrogen bonds or hydrophobic contacts, thereby reducing or abolishing biological activity. Therefore, controlling the stereochemistry during the synthesis and design of this compound analogs is a critical consideration for optimizing their therapeutic potential.
Design Principles for Enhanced Target Selectivity and Potency
The insights gained from SAR studies have led to the formulation of several key design principles for developing nicotinamide-based inhibitors with improved selectivity and potency. These principles often involve a combination of structure-based drug design and empirical SAR data.
Structure-Based Design: Utilizing the crystal structures of target enzymes allows for the rational design of inhibitors that can form specific, high-affinity interactions. By identifying unique features of the target's active site, modifications can be made to the lead compound to exploit these features, thereby enhancing both potency and selectivity. For example, targeting allosteric pockets or exploiting differences in amino acid residues between related enzymes can lead to more selective inhibitors. nih.gov
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, the urea (B33335) moiety in some kinase inhibitors has been successfully replaced with a hydrazone group in certain nicotinamide derivatives to maintain or improve hydrogen bonding interactions. nih.gov
Scaffold Hopping and Modification: In some cases, the core scaffold of the molecule can be replaced with a different, more synthetically tractable one, while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved drug-like properties.
The following table summarizes some of the design strategies employed to optimize nicotinamide-based inhibitors.
| Design Principle | Strategy | Desired Outcome | Example Application |
|---|---|---|---|
| Structure-Based Design | Exploiting unique features of the target enzyme's active site. | Increased potency and selectivity. | Designing NAMPT inhibitors based on crystal structures. nih.gov |
| Bioisosteric Replacement | Replacing functional groups with others having similar properties. | Improved pharmacological profile (e.g., potency, ADME). | Replacing a urea moiety with a hydrazone in VEGFR-2 inhibitors. nih.gov |
| Linker Modification | Altering the length or flexibility of the linker region. | Optimal orientation of binding motifs. | Varying the linker in nicotinamide-based kinase inhibitors. |
| Substituent Optimization | Systematic modification of substituents on aromatic rings. | Enhanced binding affinity and selectivity. | SAR studies on the terminal phenyl ring of VEGFR-2 inhibitors. mdpi.com |
By applying these design principles, medicinal chemists can iteratively refine the structure of this compound to develop next-generation inhibitors with superior therapeutic profiles.
Preclinical in Vivo Efficacy Studies in Disease Models Non Human
Efficacy in Xenograft Models for Anti-Tumor Activity
There are no publicly available research findings detailing the efficacy of N-(3-(Benzylcarbamoyl)phenyl)nicotinamide in xenograft models for anti-tumor activity.
Investigation in Organ-Specific Disease Models (e.g., Pancreatic Cancer, Neurodegenerative Disease, Autoimmune Diabetes)
There is no published data from investigations of this compound in animal models for organ-specific diseases such as pancreatic cancer, neurodegenerative diseases, or autoimmune diabetes.
Pharmacokinetic Characterization in Animal Models (e.g., Plasma Concentration, Half-life)
The pharmacokinetic profile of this compound in animal models, including key parameters such as plasma concentration and elimination half-life, has not been described in the available scientific literature.
Correlation of In Vitro Data with In Vivo Responses and Therapeutic Potential
Due to the absence of published in vivo studies, no data is available to establish a correlation between potential in vitro activity and in vivo responses for this compound. Consequently, its therapeutic potential remains scientifically uncharacterized in the public domain.
Future Research Perspectives and Methodological Advances
Development of Isoform-Selective Modulators for Sirtuins and HDACs
A primary objective in the development of therapeutic agents targeting sirtuins and other HDACs is the achievement of isoform selectivity. The seven mammalian sirtuins (SIRT1-7) possess distinct subcellular locations, substrate specificities, and biological functions. nih.gov Consequently, non-selective inhibition can lead to a wide array of biological effects, potentially causing off-target toxicities and diminishing therapeutic efficacy. The development of modulators that can discriminate between these isoforms is crucial for targeted intervention.
The challenge in developing selective inhibitors lies in the highly conserved catalytic domain shared among sirtuin isoforms. nih.gov Despite this, medicinal chemistry efforts have successfully identified compounds with significant selectivity. For instance, structure-activity relationship (SAR) optimization of scaffolds like cambinol (B1668241) has yielded analogs with preferential inhibition of SIRT1, SIRT2, or SIRT3. nih.gov Similarly, SAR refinement of an N-(3-(phenoxymethyl)phenyl)acetamide scaffold led to compounds exhibiting seven-fold selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov
Future research on N-(3-(Benzylcarbamoyl)phenyl)nicotinamide will necessitate a systematic approach to determine its isoform specificity. This involves comprehensive screening against the full panel of sirtuin enzymes to establish an inhibitory profile. Based on these initial findings, further structural modifications can be pursued to enhance selectivity for a single isoform, a strategy that has proven effective for other nicotinamide-based inhibitors.
| Compound | Target Sirtuin | IC₅₀ (μM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Cambinol Analog 1 | SIRT1 | 27 | >7-fold selective over SIRT2/3 | nih.gov |
| Cambinol Analog 2 | SIRT2 | 13 | >15-fold selective over SIRT1/3 | nih.gov |
| Cambinol Analog 3 | SIRT3 | 6 | ~5–7-fold selective over SIRT1/2 | nih.gov |
Strategies for Overcoming Resistance Mechanisms in Targeted Therapies
The emergence of drug resistance is a significant impediment to the long-term success of targeted therapies, particularly in oncology. mdpi.com Cancer cells can develop resistance through various mechanisms, including genetic mutations in the target protein or the activation of alternative signaling pathways. A growing body of evidence indicates that metabolic reprogramming is also a key factor in promoting therapeutic resistance.
Enzymes involved in NAD+ metabolism, which is central to sirtuin activity, have been implicated in drug resistance. For example, Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme that metabolizes nicotinamide, has been identified as a potential driver of drug resistance in lung cancer. nih.govresearchgate.net Overexpression of NNMT was shown to reduce the effectiveness of targeted kinase inhibitors, while its inhibition enhanced therapeutic efficacy. nih.govresearchgate.net Given that this compound is a nicotinamide derivative, it is positioned to potentially influence these NAD+-dependent resistance pathways. Nicotinamide itself is a known inhibitor of SIRT1 and PARP1, enzymes critically involved in cellular responses to stress and DNA damage, which are pathways frequently co-opted by cancer cells to survive treatment. mdpi.com
A promising future research avenue would be to investigate whether this compound can act as a chemosensitizer. Studies could explore its ability to reverse acquired resistance to established targeted agents in various cancer models. Such a strategy could involve combining it with EGFR inhibitors or other kinase-targeted drugs to determine if it can restore therapeutic sensitivity, potentially by modulating sirtuin-dependent metabolic or stress-response pathways. nih.gov
Integration of Advanced Computational and Experimental Approaches for Rational Drug Design
Modern drug discovery relies heavily on the integration of computational methods with experimental validation to accelerate the design of novel therapeutics. patsnap.comopenmedicinalchemistryjournal.com This approach, known as rational drug design, uses an understanding of a biological target's three-dimensional structure to create molecules with high affinity and selectivity. patsnap.com For a compound like this compound, these integrated approaches are essential for its optimization and future development.
Computational tools provide powerful predictive capabilities at various stages of the design process. patsnap.com Molecular docking can predict the preferred binding orientation of the compound within the active sites of different sirtuin isoforms, offering insights into the structural basis of its activity and selectivity. openmedicinalchemistryjournal.comresearchgate.net Molecular dynamics simulations can then be used to assess the stability of the predicted drug-target complex over time. patsnap.com Furthermore, quantitative structure-activity relationship (QSAR) modeling can identify the key chemical features of the molecule that are most important for its biological activity, guiding the design of more potent analogs. openmedicinalchemistryjournal.com These in silico predictions are then used to prioritize the synthesis of new compounds, which are subsequently evaluated in experimental assays, creating a feedback loop for iterative design and optimization.
| Computational Method | Description | Application for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a macromolecular target. | To model interactions with different sirtuin isoforms and guide modifications for improved selectivity. | patsnap.comopenmedicinalchemistryjournal.com |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to study the stability and conformational changes of the drug-target complex. | To assess the stability of the compound within the sirtuin active site and understand dynamic interactions. | patsnap.com |
| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to bind to a target. | To identify other potential targets for the compound or to find novel scaffolds with similar activity. | openmedicinalchemistryjournal.com |
| QSAR Modeling | Relates the chemical structure of compounds to their biological activity using statistical models. | To identify key structural features responsible for inhibitory potency and guide the design of more effective analogs. | openmedicinalchemistryjournal.com |
Exploration of Novel Therapeutic Applications Beyond Current Indications
Sirtuin modulators are being investigated for a wide range of therapeutic applications due to the central role of sirtuins in regulating cellular homeostasis, metabolism, and aging. nih.gov While initially linked to longevity, sirtuin activity is now implicated in the pathophysiology of cancer, metabolic diseases (like type 2 diabetes), and neurodegenerative disorders (such as Parkinson's and Huntington's disease). nih.gov This broad biological involvement suggests that compounds targeting sirtuins, including this compound, may have therapeutic potential across multiple disease areas.
The therapeutic utility of modulating NAD+ metabolism is also an area of active investigation. NAD+ precursors like nicotinamide riboside have been studied for their potential benefits in treating cardiovascular, neurodegenerative, and metabolic disorders by boosting cellular NAD+ levels. nih.gov
Therefore, a significant future direction for this compound is the systematic exploration of its efficacy in preclinical models of these diverse diseases. Depending on its specific sirtuin inhibition profile, it could be evaluated for anti-proliferative effects in cancer cell lines, for neuroprotective properties in models of neurodegeneration, or for its ability to improve metabolic parameters in models of insulin (B600854) resistance. Such exploratory studies are crucial for uncovering the full therapeutic potential of this compound and identifying novel clinical indications.
Q & A
Q. What are the standard synthetic routes for N-(3-(Benzylcarbamoyl)phenyl)nicotinamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving boronic ester intermediates or amide coupling. For example, boronic acid derivatives can react with benzyl isocyanate in ethanol or methanol under reflux, followed by purification via silica gel chromatography. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight . Yield optimization often requires adjusting solvent polarity (e.g., DMF for solubility) and reaction times (e.g., 48–72 hours for complete conversion) .
Q. Which spectroscopic methods are critical for validating the structural integrity of this compound?
- NMR Spectroscopy : 1H NMR identifies aromatic proton environments (e.g., benzylcarbamoyl vs. nicotinamide moieties), while 13C NMR confirms carbonyl (C=O) and carbamoyl (N–C=O) groups .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm amide C=O stretches, and ~3300 cm⁻¹ indicates N–H vibrations .
- HPLC-PDA/MS : Ensures purity (>95%) and detects byproducts like unreacted intermediates or hydrolyzed derivatives .
Advanced Research Questions
Q. How can molecular docking studies optimize the design of this compound derivatives for target binding?
The Lamarckian Genetic Algorithm (LGA) in AUTODOCK 3.0 is effective for predicting binding conformations. Key steps include:
- Grid Parameterization : Define binding pockets (e.g., Akt-mTOR or F-actin domains) using crystallographic data.
- Scoring Function : Use empirical free energy terms (e.g., van der Waals, hydrogen bonding) calibrated against 30 protein-ligand complexes (residual error: ±2.177 kcal/mol) .
- Post-Docking Analysis : Compare binding poses with experimental IC50 values to resolve contradictions (e.g., high docking scores vs. low activity due to solvation effects) .
Q. What experimental strategies address discrepancies in reported biological activities of this compound analogs?
Discrepancies may arise from:
- Cell Line Variability : Validate cytotoxicity (e.g., prostate cancer DU145 vs. PC3 cells) using standardized MTT assays with controls for apoptosis (caspase-3 activation) .
- Off-Target Effects : Employ RNAi silencing or pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm target specificity .
- Metabolic Stability : Assess compound half-life in liver microsomes to rule out rapid degradation masking true efficacy .
Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS penetration?
- LogP Adjustments : Introduce polar groups (e.g., methoxy or hydroxyl) to reduce LogP from ~3.5 to 2.0–2.5, enhancing blood-brain barrier (BBB) permeability .
- Prodrug Strategies : Mask amide groups with ester prodrugs (e.g., pivaloyloxymethyl) to improve solubility and hydrolysis in target tissues .
- In Vivo Validation : Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models, ensuring CNS exposure aligns with in vitro activity .
Methodological Challenges and Solutions
Q. What are the key considerations for scaling up synthesis without compromising yield?
- Catalyst Screening : Transition from HBTU to cost-effective EDC/HOBt for amide couplings at >100 mmol scales .
- Byproduct Management : Monitor trifluoromethyl hydrolysis (common in acidic conditions) via 19F NMR and adjust pH to neutral .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for industrial-scale batches .
Q. How should researchers validate contradictory data on this compound’s actin-binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
